molecular formula C20H21F2N3O6 B12451768 (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12451768
M. Wt: 437.4 g/mol
InChI Key: OKUKNAAAKLMWFJ-WOCWXWTJSA-N
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Description

The compound (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolo-pyridinyl group, a difluoromethyl group, and a tetrahydrofuran ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves multiple steps, including the formation of the pyrazolo-pyridinyl core and the subsequent introduction of the difluoromethyl and dimethoxyphenyl groups. The reaction conditions typically require the use of strong bases, such as sodium hydride, and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, methyl derivatives, and substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies .

Medicine

Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .

Mechanism of Action

The mechanism by which (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. The difluoromethyl and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol apart is its combination of functional groups, which provides unique chemical reactivity and biological activity.

Properties

Molecular Formula

C20H21F2N3O6

Molecular Weight

437.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H21F2N3O6/c1-29-13-4-3-9(5-14(13)30-2)12-6-10(18(21)22)11-7-23-25(19(11)24-12)20-17(28)16(27)15(8-26)31-20/h3-7,15-18,20,26-28H,8H2,1-2H3/t15-,16-,17-,20-/m1/s1

InChI Key

OKUKNAAAKLMWFJ-WOCWXWTJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=C2)C(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C4C(C(C(O4)CO)O)O)C(=C2)C(F)F)OC

Origin of Product

United States

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